molecular formula C18H21Cl2N3O3S B1199326 (2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester

(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester

Cat. No. B1199326
M. Wt: 430.3 g/mol
InChI Key: JDZKHMFWSIVDHP-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester is a pyrrolidinecarboxylic acid and a carboxylic acid.

Scientific Research Applications

Antioxidant Activity

The compound "(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester" shares structural similarity with various oxadiazole derivatives. The 1,3,4-oxadiazole moiety, in particular, has been studied extensively for its antioxidant properties. For instance, new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties were synthesized and showed significant free-radical scavenging ability in DPPH and ferric reducing antioxidant power (FRAP) assays (Shakir, Ariffin, & Abdulla, 2014). Similarly, a comparison between the antioxidant activity of 2,5-disubstituted 1,3,4-oxadiazoles containing heteroaromatic rings and aromatic rings demonstrated that compounds with aromatic groups at the 2nd position exhibited significant activity, emphasizing the influence of structural variation on antioxidant properties (Maheshwari, Chawla, & Saraf, 2011).

Antitumor Activity

The antitumor potential of oxadiazole derivatives has also been explored. Notably, novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized and tested for antitumor activity against a panel of 11 cell lines in vitro. One of the compounds exhibited potent activity, indicating the therapeutic potential of such structures (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Synthesis and Characterization

The synthesis and characterization of compounds containing the 1,3,4-oxadiazole moiety are crucial for understanding their properties and potential applications. Various studies have described the synthesis of novel derivatives and their subsequent characterization using techniques like IR, NMR, and HRMS. For instance, the synthesis and insecticidal activity of some 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid have been documented, illustrating the diverse applications and the importance of structural characterization (Holla, Prasanna, Poojary, Rao, Shridhara, & Bhat, 2004).

Optical Properties

The optical properties of compounds containing the 1,3,4-oxadiazole moiety have been a subject of interest as well. A study on novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives showed that their absorption and emission were less correlated with substituent groups, indicating the potential for tailoring optical properties for specific applications (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).

properties

Product Name

(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester

Molecular Formula

C18H21Cl2N3O3S

Molecular Weight

430.3 g/mol

IUPAC Name

tert-butyl (2S)-2-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H21Cl2N3O3S/c1-18(2,3)26-17(24)23-8-4-5-14(23)15-21-22-16(25-15)27-10-11-6-7-12(19)9-13(11)20/h6-7,9,14H,4-5,8,10H2,1-3H3/t14-/m0/s1

InChI Key

JDZKHMFWSIVDHP-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester
Reactant of Route 2
(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester
Reactant of Route 3
(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester
Reactant of Route 4
(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester
Reactant of Route 5
(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester
Reactant of Route 6
(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester

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